Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

Catalog No.
S12540638
CAS No.
67679-66-7
M.F
C23H36O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentylox...

CAS Number

67679-66-7

Product Name

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

IUPAC Name

(4-pentoxyphenyl) 4-pentylcyclohexane-1-carboxylate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C23H36O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

NWXQRUYEAUDZIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCC

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is a chemical compound characterized by its unique structural features, which include a cyclohexane ring, a carboxylic acid group, and a phenyl ester group. Its molecular formula is C23H36O3C_{23}H_{36}O_{3} with a molecular weight of approximately 364.54 g/mol . This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.

The chemical behavior of cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is largely influenced by the functional groups present in its structure. Typical reactions for compounds in this class include:

  • Esterification: The reaction of the carboxylic acid with alcohols to form esters.
  • Hydrolysis: The reverse of esterification, where the ester reacts with water to form the corresponding alcohol and carboxylic acid.
  • Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes depending on the conditions.

The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester can be achieved through several methods:

  • Esterification Reaction: This involves reacting cyclohexanecarboxylic acid with pentyloxyphenol in the presence of an acid catalyst.
  • Transesterification: This method can be utilized by exchanging the alkoxy groups between different esters under suitable conditions.
  • Direct Alkylation: In some cases, direct alkylation methods can be employed to introduce the pentyl group onto the cyclohexane ring .

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester has potential applications in various domains:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its structural properties.
  • Materials Science: Utilized in polymer production and as a plasticizer.
  • Chemical Manufacturing: Serves as a precursor for synthesizing other complex organic compounds .

Several compounds share structural similarities with cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl esterC21H32O3C_{21}H_{32}O_{3}Contains propyl instead of pentyl group
Cyclohexanecarboxylic acid, 4-methyl-, phenyl esterC16H22O2C_{16}H_{22}O_{2}Lacks pentoxy and additional alkyl chains
Cyclopentanecarboxylic acid, 4-pentyl-, phenyl esterC21H32O2C_{21}H_{32}O_{2}Features a cyclopentane ring instead of cyclohexane

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester stands out due to its combination of a cyclohexane core with both pentyl and pentyloxy substituents, which may influence its chemical reactivity and biological properties compared to similar compounds .

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Exact Mass

360.26644501 g/mol

Monoisotopic Mass

360.26644501 g/mol

Heavy Atom Count

26

General Manufacturing Information

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester: INACTIVE

Dates

Last modified: 08-09-2024

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